molecular formula C20H21N3OS B3649130 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one

3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B3649130
M. Wt: 351.5 g/mol
InChI Key: OQRZZRXVTKYMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-benzyl-4-piperidinyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is 351.14053348 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(1-Benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of AChE by this compound leads to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of glycine transporter 1 (GlyT1), which plays a role in neurotransmitter regulation . By inhibiting GlyT1, this compound can alter glycine levels in the synaptic cleft, impacting neuronal communication and potentially offering therapeutic benefits for neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with glycine transporter 1, inhibiting its function and altering glycine levels in the synaptic cleft . These interactions lead to changes in neurotransmitter levels and modulation of neuronal signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and alterations in cellular function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer’s disease . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, influencing its overall distribution and pharmacological profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can interact with various cellular organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRZZRXVTKYMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=S)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one
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3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one
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3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one
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3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one
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3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one
Reactant of Route 6
3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.